3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione
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Overview
Description
3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione is a complex organic compound characterized by the presence of trifluoromethyl groups, an azetidine ring, and an oxazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of 3,5-bis(trifluoromethyl)benzoyl chloride, which is then reacted with azetidine to form the intermediate 1-[3,5-bis(trifluoromethyl)benzoyl]azetidine. This intermediate is subsequently reacted with oxazolidine-2,4-dione under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes
Mechanism of Action
The mechanism of action of 3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The azetidine and oxazolidine-2,4-dione moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl bromide: Shares the trifluoromethyl groups but lacks the azetidine and oxazolidine-2,4-dione moieties.
3,5-Bis(trifluoromethyl)benzoyl chloride: Similar structure but without the azetidine and oxazolidine-2,4-dione components.
1,3-Bis(trifluoromethyl)benzene: Contains the trifluoromethyl groups but lacks the additional functional groups present in the target compound.
Uniqueness
The uniqueness of 3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione lies in its combination of trifluoromethyl groups, azetidine ring, and oxazolidine-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[[1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N2O4/c17-15(18,19)10-1-9(2-11(3-10)16(20,21)22)13(26)23-4-8(5-23)6-24-12(25)7-28-14(24)27/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNJWKVUMYFBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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